molecular formula C8H11ClN2O2 B1335159 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid CAS No. 890597-34-9

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid

Cat. No.: B1335159
CAS No.: 890597-34-9
M. Wt: 202.64 g/mol
InChI Key: DAMXGMGAXXOOTI-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is a chemical compound with a molecular formula of C8H11ClN2O2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propionic acid group.

    3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid: This compound features a benzoic acid group instead of a propionic acid group.

Uniqueness

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propionic acid moiety allows for different reactivity and interactions compared to similar compounds with acetic or benzoic acid groups.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXGMGAXXOOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390186
Record name 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890597-34-9
Record name 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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